Cas no 76767-44-7 (5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile)

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 5-position, a phenyl group at the 1-position, and a cyano group at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the electron-withdrawing cyano group contributes to its utility in constructing complex molecular frameworks. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound's well-defined structure and synthetic flexibility make it a preferred choice for medicinal chemistry and material science studies.
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile structure
76767-44-7 structure
Product Name:5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
CAS No:76767-44-7
MF:C10H6BrN3
MW:248.078740596771
MDL:MFCD17168485
CID:94863
PubChem ID:12958872
Update Time:2025-07-02

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
    • 5-bromo-1-phenylpyrazole-4-carbonitrile
    • MFCD17168485
    • A9729
    • CS-0156135
    • DTXSID70514028
    • AC-30561
    • AS-77420
    • FT-0711912
    • F17265
    • EN300-267805
    • J-516821
    • AKOS015901464
    • AMY11962
    • 76767-44-7
    • SCHEMBL10683662
    • DB-075183
    • MDL: MFCD17168485
    • Inchi: 1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H
    • InChI Key: JIMBDAOQQBVANQ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C#N)C=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.97451g/mol
  • Monoisotopic Mass: 246.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.53
  • Melting Point: 115-116 ºC

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5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:76767-44-7)5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
Order Number:A9729
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:34
Price ($):156.0
Email:sales@amadischem.com

Additional information on 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction to 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 76767-44-7) and Its Emerging Applications in Chemical Biology

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, identified by the chemical abstracts service number 76767-44-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of pharmacological properties. The presence of both bromine and nitrile functional groups in its molecular structure enhances its reactivity, making it a valuable scaffold for medicinal chemistry and drug discovery initiatives.

The 5-bromo substituent at the 5-position of the pyrazole ring introduces a halogen atom, which is commonly utilized in medicinal chemistry for further derivatization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. These reactions allow for the introduction of diverse aryl or vinyl groups, thereby expanding the compound’s utility in generating novel bioactive molecules. Additionally, the 1-phenyl moiety at the 1-position contributes to the aromaticity of the molecule, which is often associated with enhanced binding affinity to biological targets.

The 4-carbonitrile group in 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile handle for further functionalization. The nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine, providing multiple pathways for structural diversification. This adaptability makes the compound particularly interesting for designing small-molecule inhibitors or probes targeting enzymes and receptors involved in critical biological pathways.

Recent advancements in synthetic methodologies have enabled more efficient access to derivatives of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, facilitating its exploration in various therapeutic areas. For instance, researchers have leveraged this scaffold to develop novel compounds with potential applications in oncology, inflammation, and central nervous system disorders. The bromine atom’s presence allows for easy modification via palladium-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems that mimic natural products or bioactive ligands.

In oncology research, 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been investigated for their ability to inhibit kinases and other enzymes overexpressed in cancer cells. The pyrazole core is known to interact with ATP-binding pockets of target proteins, making it an ideal platform for developing kinase inhibitors. The incorporation of additional substituents such as alkynes or thiols further enhances binding interactions, leading to potent and selective drug candidates.

Another promising application lies in the field of immunomodulation. Pyrazole derivatives have demonstrated immunoregulatory effects by modulating signaling pathways involving cytokines and transcription factors. The structural features of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, particularly the bromine and nitrile groups, provide opportunities to fine-tune immunological responses by targeting specific receptors or enzymes involved in immune regulation.

The compound’s potential as a tool compound in chemical biology is also highlighted by its utility as an intermediate in synthesizing probes for studying protein-protein interactions. The ability to introduce fluorophores or biotin tags via cross-coupling reactions allows researchers to develop affinity reagents that can be used in high-throughput screening assays or live-cell imaging studies.

From a synthetic chemistry perspective, 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile building block that can be further functionalized through multiple strategies. For example, the nitrile group can be converted into an amide or ester, enabling the exploration of prodrugs or peptidomimetics. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of halogens or other functional groups at predefined positions.

The growing interest in 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile underscores its importance as a pharmacophore in modern drug discovery. Its structural features not only facilitate access to diverse derivatives but also provide a scaffold that can interact with multiple biological targets. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further solidifying its role as a cornerstone in chemical biology research.

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Amadis Chemical Company Limited
(CAS:76767-44-7)5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
A9729
Purity:99%
Quantity:1g
Price ($):156.0
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